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Compound of Interest

Compound Name:
2-(Chloromethyl)-3-methyl-4-

(2,2,2-trifluoroethoxy)pyridine

Cat. No.: B194831 Get Quote

These application notes provide detailed experimental protocols for the condensation reaction

to synthesize a key intermediate of Lansoprazole. The protocols are intended for researchers,

scientists, and drug development professionals.

Reaction Overview:

The core of this synthesis step is the condensation reaction between 2-chloromethyl-3-methyl-

4-(2,2,2-trifluoroethoxy)pyridine hydrochloride and 2-mercaptobenzimidazole. This reaction

forms 2-[[[3-methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methyl]thio]-1H-benzimidazole, the

immediate precursor to Lansoprazole before the final oxidation step. The reaction is typically

carried out in the presence of a base in a suitable solvent.

Experimental Protocols
Below are detailed methodologies for the condensation reaction, compiled from various

sources.

Protocol 1: Aqueous Sodium Hydroxide Method

This protocol utilizes a straightforward and environmentally friendly solvent system.
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Preparation: In a 5L reaction flask, dissolve 272g of 2-mercaptobenzimidazole and 160g of

sodium hydroxide in 160g of drinking water. Stir at room temperature until all solids are

dissolved.[1]

Reactant Addition: In a separate vessel, prepare a solution of 500g of 2-chloromethyl-3-

methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride in 2000g of drinking water.[1]

Reaction: Add the aqueous solution of the pyridine derivative dropwise to the reaction flask

at room temperature over 1 to 2 hours.[1]

Incubation: After the addition is complete, cool the reaction mixture to 10°C and continue

stirring for 4 hours.[1]

Work-up: The resulting product, the thioether intermediate, can then be carried forward to the

next step of oxidation.

Protocol 2: Methanolic Sodium Methoxide Method

This protocol employs a common alkoxide base in an alcohol solvent.

Preparation: To a reaction flask, add 1000ml of anhydrous methanol. While stirring, slowly

add 43.2g (0.80mol) of sodium methoxide.[2][3]

Reactant Addition: Sequentially add 110g (0.40mol) of 2-chloromethyl-3-methyl-4-(2,2,2-

trifluoroethoxy)pyridine hydrochloride and 60g (0.40mol) of 2-mercaptobenzimidazole to the

flask.[2][3]

Reaction: Heat the mixture to 40°C and stir for 5 hours.[2][3]

Work-up: After the reaction, the mixture is typically cooled, and the product is precipitated,

filtered, and washed to isolate the intermediate.

Protocol 3: Aqueous Potassium Hydroxide Method

This protocol offers an alternative common inorganic base.

Preparation: In a 2L reaction flask, dissolve 68g of 2-mercaptobenzimidazole and 56g of

potassium hydroxide in 40g of drinking water. Stir at room temperature until dissolved.[1]
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Reactant Addition: Prepare a solution of 125g of 2-chloromethyl-3-methyl-4-(2,2,2-

trifluoroethoxy)pyridine hydrochloride in 500g of drinking water.[1]

Reaction: Add the aqueous solution of the pyridine derivative dropwise to the reaction flask

at room temperature over 1 to 2 hours.[1]

Incubation: After the addition, raise the temperature to 60°C and stir for 1 hour.[1]

Work-up: The reaction mixture is then cooled, and the product is processed for the

subsequent oxidation step.

Data Presentation
The following table summarizes the quantitative data from various experimental conditions for

the condensation reaction.

Protocol Ref. Base Solvent Temperature Time Yield

[2]
Sodium

Methoxide

Anhydrous

Methanol
40°C 5 hours 85.3%

[3]
Sodium

Carbonate

Anhydrous

Methanol
63°C 3 hours 84.7%

[2]
Sodium

Methoxide

Anhydrous

Methanol
Reflux 3 hours 66.5%

[1]
Sodium

Hydroxide
Water 10°C 4 hours Not Specified

[1]
Potassium

Hydroxide
Water 60°C 1 hour Not Specified
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Caption: Experimental workflow for the condensation reaction.
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Caption: Chemical reaction scheme for lansoprazole intermediate synthesis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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